M1-PAM-A
Description
Properties
Molecular Formula |
C26H19FN4O2 |
|---|---|
Molecular Weight |
438.46 |
IUPAC Name |
3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile |
InChI |
InChI=1S/C26H19FN4O2/c1-30-15-21(13-29-30)18-10-8-17(9-11-18)14-31-16-20-5-3-7-23(24(20)26(31)32)33-25-19(12-28)4-2-6-22(25)27/h2-11,13,15H,14,16H2,1H3 |
InChI Key |
JPKSMTSWEWBXMD-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=CC(F)=C1OC2=CC=CC(CN3CC4=CC=C(C5=CN(C)N=C5)C=C4)=C2C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M1-PAM-A; M1 PAM A; M1PAMA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology of M1 Pam a
Strategies for M1-PAM-A Chemical Synthesis
The synthesis of this compound (VU0453595) and related M1 PAMs often involves multi-step approaches, focusing on constructing complex heterocyclic core structures and appending various functional groups to achieve desired pharmacological profiles. medkoo.comnih.gov
Development of Precursor Chemistry and Reaction Pathways
For compounds structurally related to this compound, such as ML137, which shares an indoline-2,3-dione (isatin) core, the precursor chemistry typically begins with readily available starting materials. nih.gov A common pathway involves the N-alkylation of isatin (B1672199) derivatives. For instance, the synthesis of ML137 (CID-44251556) involved the reaction of isatin with 4-bromo-2-fluorobenzyl bromide in the presence of potassium carbonate and potassium iodide in acetonitrile, stirred overnight at room temperature. nih.gov This reaction forms the N-benzyl linkage, a common motif in M1 PAMs. nih.gov
Another example from the benzomorpholine-based M1 PAM series (e.g., VU0486846) illustrates a different precursor strategy. The synthesis began with 2-aminophenol, which underwent a reaction with an appropriate bromide, followed by hydrolysis of an ester intermediate and subsequent amide coupling. nih.gov A copper-mediated coupling with pyrazole (B372694) was then used to introduce another key moiety. nih.gov These examples highlight the use of established organic reactions to build the core and side chains of M1 PAMs.
Advanced Synthetic Techniques Applied to this compound Core Structures
Advanced synthetic techniques have been employed to overcome challenges in synthesizing M1 PAM core structures, particularly those involving sensitive intermediates or requiring high efficiency. Continuous flow-flash synthesis, utilizing flow microreactors, has been successfully applied to produce key intermediates for novel M1 PAMs bearing an isoindolin-1-one (B1195906) ring system, a pharmacophore structurally similar to that of this compound. rsc.org This technique allows for precise control over reaction conditions, such as temperature, enabling the handling of highly reactive intermediates like 2-bromophenyllithium at low temperatures (e.g., -40 °C) without undesirable side reactions like benzyne (B1209423) formation, which can occur in conventional batch processes. rsc.org
A late-stage cyclization strategy is often employed to form the final heterocyclic ring systems. For isoindolin-1-one, this involved reductive amination of a 2-bromobenzaldehyde (B122850) derivative, followed by palladium-catalyzed carbonylation with carbon monoxide and intramolecular cyclization. rsc.org These advanced techniques contribute to the efficient and scalable synthesis of complex M1 PAM scaffolds.
Analog Synthesis for Structure-Activity Relationship (SAR) Studies
Analog synthesis is fundamental to Structure-Activity Relationship (SAR) studies, allowing researchers to systematically modify chemical structures and observe the impact on biological activity, thereby optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Scaffold Optimization and Diversification
Scaffold optimization in M1 PAM development involves exploring various core structures while maintaining or improving M1 receptor modulation. Early efforts in M1 PAM discovery, such as those originating from the pan Gq mAChR M1, M3, M5 PAM VU0119498, led to iterative library synthesis approaches to achieve selective M1 PAMs. nih.govmedchemexpress.com This included surveying diversity on the southern benzyl (B1604629) moiety and evaluating the impact of substitutions on the isatin ring. nih.gov
Scaffold-hopping has been a major strategy, leading to the discovery of new chemotypes. For example, the pyrrolo[2,3-b]pyridine carboxamide core was surveyed with various heterobiaryl tails and amide congeners to understand SAR. nih.gov Further diversification involved exploring alternate regioisomers, such as pyrrolo[3,2-b]pyridine and thieno[3,2-b]pyridine (B153574) cores, although these often presented steep SAR challenges in achieving pure M1 PAM activity without M1 agonism. acs.org Spirocyclic replacements for the isatin moiety in ML137 also demonstrated the ability to maintain M1 PAM activity, showcasing the versatility of scaffold diversification. researchgate.net
Stereochemical Considerations in this compound Synthesis
Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, including M1 PAMs. In the development of benzomorpholine-based M1 PAMs, such as VU0486846, the presence of chiral centers necessitated the separation of diastereomers. nih.gov For VU0486846, single crystal X-ray diffraction was used to determine the absolute stereochemistry, identifying the (R)-enantiomer as the active form. nih.gov
Similarly, studies on other M1 PAM series have investigated the effect of stereochemistry, for instance, at the 3-position of an aminopiperidine unit, to understand its influence on biological activity and receptor subtype selectivity. unibo.it The importance of controlling stereochemistry is underscored by instances where different enantiomers or diastereomers exhibit vastly different pharmacological profiles or even lead to adverse effects. google.com
Chemical Probes and Derivatization for Mechanistic Elucidation
Chemical probes are indispensable tools in chemical biology for dissecting receptor function and signaling pathways. nih.gov In the context of M1 PAMs, specific compounds have been developed and utilized as probes to gain mechanistic insights.
ML137 (CID-44251556) and ML169 (CID-44475955) serve as examples of M1 PAM probes. nih.govnih.gov These small molecules are employed in in vitro molecular pharmacology and electrophysiology experiments to study aspects such as receptor trafficking profiles and the precise role of selective M1 receptor activation. nih.govnih.gov By using such probes, researchers can differentiate between compounds with varying degrees of acetylcholine (B1216132) (ACh) fold-shift, thereby improving the understanding of the M1 signaling pathway. nih.gov
Furthermore, the concept of dualsteric ligands, which involve linking an orthosteric moiety (binding to the primary ligand site) with an allosteric moiety, has been explored for muscarinic receptors. researchgate.net This derivatization strategy allows for the elucidation of complex modes of activation and the achievement of selective signaling, providing a deeper understanding of how M1 PAMs modulate receptor activity. researchgate.net The ability to vary the linkage and the nature of the orthosteric/allosteric components enables fine-tuning of the ligand's interaction with the receptor, offering insights into the molecular mechanisms underlying M1 PAM action. researchgate.net
Table 1: Key this compound and Related Compounds
| Compound Name | Synonym / Description | PubChem CID |
| This compound | VU0453595 | 71555066 |
| ML137 | M1 PAM probe | 44251556 |
| VU0119498 | Pan Gq mAChR M1, M3, M5 PAM | 3008304 |
| VU0486846 | M1 PAM | 71555065 |
| ML169 | M1 PAM probe | 44475955 |
| BQCA | Prototypical M1 PAM | 9904797 |
| VU319 | VU0467319, M1 PAM clinical candidate | 135431608 |
Molecular and Cellular Mechanisms of M1 Pam a Action
Allosteric Binding Site Characterization
M1-PAM-A exerts its modulatory effects by binding to an allosteric site on the M1-mAChR, which is spatially distinct from the orthosteric binding site of endogenous acetylcholine (B1216132) (ACh). This interaction is crucial for its selective action.
The allosteric binding site for this compound on the M1-mAChR is located within the extracellular vestibule (ECV), positioned above the orthosteric binding site portlandpress.comresearchgate.net. A particularly significant feature of this site is the presence of a "cryptic allosteric binding pocket." This cryptic pocket is not readily apparent in static crystal structures but is dynamically formed through conformational rearrangements within the extracellular domain of the M1-mAChR mdpi.comnih.govpreprints.org. Its identification has been primarily achieved through advanced techniques, including molecular dynamics simulations and subsequent validation via mutagenesis experiments mdpi.comnih.govpreprints.org.
Key residues involved in the dynamic formation of this cryptic pocket include conserved amino acids such as E7.36 in transmembrane helix 7 (TM7), Y2.64 in extracellular loop 2 (o2 loop, adjacent to TM2), and C45.50 in extracellular loop 3 (o3 loop) mdpi.comnih.govpreprints.org. This site exhibits a preferential formation at the M1 receptor subtype, making it a critical determinant for the selective binding of highly M1-selective PAMs, including compounds like BQZ12 mdpi.comnih.govpreprints.org. Furthermore, homology modeling, often utilizing the active-state crystal structure of the M2 muscarinic receptor (PDB ID 4MQT) as a template, has been instrumental in defining the allosteric binding site between extracellular loops 2 and 3 for molecular docking studies of potential modulators frontiersin.org.
The molecular interactions between this compound and the M1-mAChR at the allosteric binding interface are critical for its function and selectivity. While specific atomic-level details for this compound may vary depending on its precise chemical structure, insights from other well-characterized M1-selective PAMs provide a general understanding of these interactions.
For instance, the M1-selective PAM benzyl (B1604629) quinolone carboxylic acid (BQCA) has been shown to interact with specific residues within the o2 loop (Y179 and F182) and TM7 (E397 and W400), indicating an overlap with the common allosteric binding site nih.govpreprints.org. These interactions often involve a combination of hydrogen bonds, hydrophobic contacts, and π-π stacking interactions, which contribute to the ligand's affinity and stability within the pocket. The ability of M1-selective PAMs like BQZ12 to bind involves the precise placement of their nonplanar structural elements into the dynamically formed cryptic pocket researchgate.net. Experimental evidence from mutagenesis studies further underscores the importance of specific residues; for example, mutations such as Y2.64F and E7.36A have been shown to significantly reduce the affinity of M1-selective PAMs like BQZ12 and BQCA, highlighting their crucial role in the binding interface researchgate.net.
Table 1: Key Residues Involved in Allosteric Binding of M1-PAMs
| Residue (GPCR Numbering) | Location | Role in Binding / Pocket Formation | Reference |
| E7.36 | TM7 | Involved in dynamic cryptic pocket formation; mutation reduces affinity | mdpi.comnih.govpreprints.orgresearchgate.net |
| Y2.64 | o2 loop (TM2) | Involved in dynamic cryptic pocket formation; mutation reduces affinity | mdpi.comnih.govpreprints.orgresearchgate.net |
| C45.50 | o3 loop | Involved in dynamic cryptic pocket formation | mdpi.comnih.govpreprints.org |
| Y179 (M1-mAChR specific) | o2 loop | Binding site for M1-selective PAM BQCA | nih.govpreprints.org |
| F182 (M1-mAChR specific) | o2 loop | Binding site for M1-selective PAM BQCA | nih.govpreprints.org |
| E397 (M1-mAChR specific) | TM7 | Binding site for M1-selective PAM BQCA | nih.govpreprints.org |
| W400 (M1-mAChR specific) | TM7 | Binding site for M1-selective PAM BQCA | nih.govpreprints.org |
A key aspect of this compound's selectivity lies in its interaction with the aforementioned cryptic pocket. This dynamic pocket is largely absent in existing static crystal structures but is frequently observed to form during molecular dynamics simulations of the M1-mAChR, far more often than in simulations of other muscarinic receptor subtypes researchgate.netmonash.edunih.gov. This differential formation and stabilization of the cryptic pocket is a primary mechanism by which M1-PAMs achieve their exquisite subtype selectivity.
This phenomenon is often referred to as "cooperativity-driven selectivity" mdpi.com. While M1-PAMs may bind to the allosteric site of other muscarinic receptor subtypes (M2-M5), their ability to induce or stabilize the specific conformational changes necessary for positive allosteric modulation, particularly the opening of the cryptic pocket, is highly biased towards the M1-mAChR monash.edunih.govmdpi.com. At non-M1 subtypes, these modulators typically exhibit neutral or minimal cooperative interaction with acetylcholine, explaining their lack of significant effects on those receptors mdpi.com. The opening of the cryptic pocket involves a specific rotation of Y2.64 away from C45.50 to enable interaction with E7.36 researchgate.net. Mutagenesis studies have confirmed that preventing the formation of this cryptic pocket, for example, by mutating Y2.64F or E7.36A, significantly decreases the affinity of M1-selective PAMs, underscoring the pocket's role in selectivity researchgate.netnih.gov. The inherent structural heterogeneity within the allosteric binding sites across the muscarinic receptor family provides the molecular basis for achieving such high subtype selectivity through allosteric modulation cuni.cz.
Modulation of M1-mAChR Conformational Dynamics
The binding of this compound to its allosteric site is not merely a static interaction but profoundly influences the dynamic conformational landscape of the M1-mAChR, leading to altered receptor function.
Upon binding to the allosteric pocket, this compound induces significant conformational changes within the M1-mAChR. These changes are so substantial that the allosteric ligand-bound receptor can be considered a "novel" receptor type, exhibiting unique pharmacological behavior compared to the unliganded or orthosteric-agonist-bound receptor alone portlandpress.comnih.gov. Allosteric modulators like this compound are known to stabilize distinct conformational states of the receptor nih.gov.
This compound functions as a positive allosteric modulator by enhancing the pharmacological activity of orthosteric agonists, such as acetylcholine (ACh), at the M1-mAChR portlandpress.comnih.gov. This cooperativity manifests as an increase in the binding affinity and/or efficacy of ACh for the receptor. A defining characteristic of "pure" PAMs is their requirement for the presence of an orthosteric ligand to exert their full effects portlandpress.com. This dependency provides a mechanism for spatial and temporal control over receptor activation, ensuring that this compound's effects are localized to areas where endogenous ACh is released portlandpress.com.
This compound specifically amplifies the effects of ACh at the M1 receptor, leading to robust potentiation of M1-mediated responses mdpi.comresearchgate.net. Some M1-PAMs are categorized as "PAM-agonists," meaning they not only potentiate the response to endogenous agonists but also possess a direct intrinsic agonist activity, activating the receptor even in the absence of ACh researchgate.net. The allosteric effects of this compound extend to the intracellular domains of the receptor, where they become more pronounced when an orthosteric agonist is bound. This suggests that this compound and ACh cooperatively stabilize specific conformational states within the G-protein coupling domain, thereby enhancing downstream signaling pathways, such as the activation of phospholipase C (PLC) nih.govbiorxiv.org.
Downstream Signaling Pathway Modulation
Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor enhance the activity of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor. nih.gov This potentiation leads to the modulation of various intracellular signaling pathways crucial for cellular function. The M1 receptor, along with M3 and M5 subtypes, primarily couples to the Gq/11 family of G proteins, initiating a cascade of downstream events. fishersci.seuni.lu
G Protein Coupling and Activation (e.g., Gq/11 pathway)
M1-PAMs, including well-characterized examples like VU0453595, MK-7622, and PF06767832, enhance the coupling of the M1 receptor to Gq/11 proteins upon acetylcholine binding. nih.goviiab.meguidetopharmacology.org The Gq/11 family of G proteins, once activated, plays a central role in initiating the canonical M1 receptor signaling cascade. fishersci.senih.gov Studies involving M1 receptor mutants have shown that while some mutations can affect β-arrestin recruitment, Gq/11 signaling can remain intact or even show enhanced potency, indicating distinct coupling preferences. wikipedia.org
Second Messenger Generation (e.g., Phospholipase C (PLC), Inositol (B14025) Trisphosphate (IP1), Calcium Mobilization)
The activation of Gq/11 proteins by M1-PAMs leads to the stimulation of phospholipase C (PLC). fishersci.se PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the plasma membrane, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orggoogle.com
Inositol Trisphosphate (IP3) Generation: IP3 is a soluble molecule that diffuses through the cytoplasm. wikipedia.org It binds to its specific receptors, known as inositol trisphosphate receptors (IP3Rs), which are calcium channels located on the endoplasmic reticulum (ER). wikipedia.org
Calcium Mobilization: The binding of IP3 to its receptor triggers the release of calcium ions (Ca2+) from intracellular stores within the ER into the cytosol. wikipedia.orgwikipedia.orgwikipedia.org This increase in intracellular calcium concentration is a critical event that activates various calcium-regulated intracellular signals and cellular responses. wikipedia.orgwikipedia.org For instance, in smooth muscle cells, an increase in cytoplasmic Ca2+ leads to muscle cell contraction. wikipedia.org
The generation of these second messengers is a hallmark of M1 receptor activation and is significantly potentiated by M1-PAMs.
Table 1: Key Second Messengers in M1 Receptor Signaling
| Second Messenger | Precursor | Enzyme Involved | Downstream Effect |
| Inositol Trisphosphate (IP3) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Triggers Ca2+ release from ER wikipedia.org |
| Diacylglycerol (DAG) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Activates Protein Kinase C (PKC) wikipedia.orggoogle.com |
| Calcium (Ca2+) | Intracellular stores (ER) | IP3 Receptor (IP3R) | Activates various Ca2+-regulated signals wikipedia.orgwikipedia.org |
Functional Selectivity and Biased Signaling Profiling
Functional selectivity, also known as biased signaling, is a critical aspect of M1-PAM pharmacology. It refers to the ability of a ligand to preferentially activate or modulate specific downstream signaling pathways over others, even when acting on the same receptor. latoxan.comuni-freiburg.de
Differentiation of Signaling Pathways Activated by this compound
M1-PAMs can induce distinct signaling profiles by stabilizing different receptor conformations that favor specific effector coupling. latoxan.com This differential modulation can lead to varied physiological outcomes. For instance, some M1-PAMs can strongly potentiate acetylcholine-induced intracellular calcium mobilization (via PLC/IP3) while having only marginal effects on phospholipase D activation. uni.lu This suggests that M1-PAMs can differentiate between these two phospholipase pathways.
Table 2: Differential Signaling of M1-PAMs (Illustrative Examples)
| M1-PAM Example | Primary Pathway Potentiated (e.g., vs. Acetylcholine) | Secondary Pathway Modulation (e.g., vs. Acetylcholine) | Reference |
| VU0029767 | Intracellular Calcium Mobilization (strong PAM) | Phospholipase D activation (marginal effects) | uni.lu |
| Biased M1 PAMs | PLC-mediated responses | PLD-mediated responses (failed to potentiate/blocked) | nih.gov |
| Pilocarpine | β-Arrestin2 recruitment (preferential) | Gαq recruitment (less preferred) | nih.gov |
| McN-A-343 | Gαq recruitment (preferential) | β-Arrestin2 recruitment (less preferred) | nih.gov |
Note: this compound, as an M1 PAM, is expected to exhibit similar principles of functional selectivity, although its specific bias profile would require dedicated studies.
Implications of Biased Modulation for Receptor Function
The biased modulation exhibited by M1-PAMs has significant implications for receptor function and potential therapeutic development. By selectively activating specific pathways, it may be possible to achieve desired therapeutic effects while minimizing undesirable side effects that might arise from broad receptor activation. latoxan.comuni-freiburg.de
Preclinical in Vitro Pharmacological Characterization
Receptor Subtype Selectivity and Potency Assessments
A key advantage of M1-PAMs is their ability to selectively target the M1 receptor subtype, which is highly expressed in brain regions associated with cognition, such as the cerebral cortex and hippocampus. This selectivity is crucial for avoiding the adverse effects associated with the activation of other muscarinic receptor subtypes (M2-M5) located in the central nervous system and the periphery.
M1-PAMs achieve their selectivity by binding to an allosteric site on the M1 receptor, which is structurally distinct from the highly conserved orthosteric binding site where acetylcholine (B1216132) (ACh) binds. This allosteric site shows greater divergence among the different mAChR subtypes, allowing for the design of subtype-selective modulators. nih.govnih.gov
Studies on various M1-PAMs have demonstrated their high selectivity for the M1 receptor over other subtypes. For instance, the M1-selective allosteric agonist 77-LH-28-1 showed significantly higher potency at the M1 receptor compared to M2, M3, and M5 receptors. nih.gov Similarly, other M1-PAMs have been developed that are pan-antagonists of M2–M5 receptors. nih.gov The selectivity of these compounds ensures that their therapeutic effects are primarily mediated through the M1 receptor, minimizing off-target effects. For example, VU0238429, a positive allosteric modulator, demonstrated over 30-fold selectivity for the M5 receptor versus M1 and M3, with no activity at M2 or M4, highlighting the potential for developing highly selective PAMs for different muscarinic receptor subtypes. nih.gov
Table 1: Receptor Subtype Selectivity of Representative M1-PAMs
| Compound | M1 EC₅₀ | M2 EC₅₀ | M3 EC₅₀ | M4 EC₅₀ | M5 EC₅₀ |
|---|---|---|---|---|---|
| 77-LH-28-1 | 8 nM | 760 nM | 159 nM | - | 206 nM nih.gov |
| VU0119498 | 6.04 µM | Inactive | 6.38 µM | Inactive | 4.08 µM nih.gov |
| VU0238429 | >30 µM | Inactive | >30 µM | Inactive | 1.16 µM nih.gov |
EC₅₀ values represent the concentration of the compound required to elicit a half-maximal response.
The efficacy and potency of M1-PAMs are determined by generating full concentration-response curves. These experiments are typically performed by pre-incubating cells expressing the M1 receptor with increasing concentrations of the PAM, followed by the addition of a fixed, sub-maximal concentration (e.g., EC₂₀) of acetylcholine. nih.gov The resulting potentiation of the ACh response is measured, and the half-maximal effective concentration (EC₅₀) is calculated to determine the PAM's potency.
For example, studies on the M1-PAM BQCA showed it induced a robust, concentration-dependent leftward shift in the concentration-response curve of ACh-induced displacement of [³H]-NMS binding, indicating an increase in the affinity of ACh for the M1 receptor. nih.gov Similarly, the M1-PAMs VU0453595 and VU0550164 strongly potentiated an EC₂₀ concentration of ACh in a concentration-dependent manner, with PAM EC₅₀ values of 2140 nM and 330 nM, respectively. nih.gov
Table 2: Potency of Representative M1-PAMs in Potentiating ACh Response
| Compound | PAM EC₅₀ |
|---|---|
| VU0453595 | 2140 nM ± 436 nih.gov |
| VU0550164 | 330 nM ± 44 nih.gov |
| VU319 | 492 nM ± 2.9 acs.org |
PAM EC₅₀ values represent the concentration of the PAM that produces 50% of the maximal potentiation of the ACh response.
Assessment of Allosteric Agonism versus Pure Positive Allosteric Modulation
A critical aspect of M1-PAM characterization is determining whether a compound acts as a pure PAM or as an "ago-PAM," which possesses both positive allosteric modulatory and direct agonist activity. nih.gov
A pure PAM only potentiates the response to an orthosteric agonist like ACh and has no effect on its own. nih.gov In contrast, an ago-PAM can directly activate the M1 receptor in the absence of an orthosteric agonist, in addition to potentiating the agonist's effects. nih.gov This distinction is important because excessive M1 receptor activation by ago-PAMs could potentially lead to adverse effects.
The determination between these two modes of action is typically made using functional assays, such as calcium mobilization in M1-expressing cells and electrophysiological recordings in brain slices. nih.gov For example, the compounds PF-06764427 and MK-7622 have been shown to exhibit considerable agonist activity in both cell-based assays and cortical brain slice electrophysiology, classifying them as ago-PAMs. nih.gov Conversely, VU0453595 and VU0550164 lack significant agonist activity in these same assays, establishing them as pure M1-PAMs. nih.gov
Table 3: Classification of Representative M1-PAMs
| Compound | Classification | Evidence |
|---|---|---|
| PF-06764427 | Ago-PAM | Induces calcium mobilization and increases sEPSC frequency in the absence of an orthosteric agonist. nih.gov |
| MK-7622 | Ago-PAM | Induces calcium mobilization and increases sEPSC frequency in the absence of an orthosteric agonist. nih.gov |
| VU0453595 | Pure PAM | Lacks agonist activity in calcium mobilization assays and does not alter baseline fEPSP slope in cortical slices. nih.gov |
| VU0550164 | Pure PAM | Lacks agonist activity in calcium mobilization assays and does not alter baseline fEPSP slope in cortical slices. nih.gov |
| BQCA | Ago-PAM | Activates M1 receptors in the absence of an agonist in CHO cells. mst.edu |
Methodologies for Distinguishing Direct Agonist Activity from Potentiation
A critical step in characterizing any M1 PAM is to determine whether it solely enhances the effect of the endogenous agonist, acetylcholine (ACh), or if it also possesses direct agonist activity on its own. acs.orgyoutube.com This distinction is vital, as intrinsic agonism can significantly alter the compound's functional profile. nih.gov Several in vitro methodologies are employed to differentiate these activities.
Functional Assays: Cellular functional assays, such as those measuring intracellular calcium mobilization in cell lines expressing the M1 receptor, are a primary tool. nih.gov To assess direct agonism, the compound (M1-PAM-A) is applied to the cells in the absence of an orthosteric agonist. An increase in the functional signal (e.g., calcium flux) indicates intrinsic agonist activity. To measure potentiation, the compound is applied prior to the addition of a low, sub-maximal concentration (e.g., EC20) of an agonist like acetylcholine. acs.orgnih.gov A leftward shift in the acetylcholine concentration-response curve, signifying an increase in ACh potency, confirms PAM activity. nih.gov
Agonist Shift Assays: This high-throughput method involves cross-titrations of the allosteric modulator and the orthosteric agonist. colab.ws This comprehensive analysis can quantify the modulator's effect on the agonist's potency (alpha value) and efficacy (beta value), as well as determine the direct agonist activity of the allosteric ligand (tauB value). colab.ws
Electrophysiology in Native Tissues: Brain slice electrophysiology provides a more translationally relevant system. nih.gov For instance, researchers can measure spontaneous excitatory postsynaptic currents (sEPSCs) in neurons known to be modulated by M1 receptors, such as layer V pyramidal cells in the prefrontal cortex. nih.gov Application of a PAM with agonist activity (an "ago-PAM") will increase sEPSC frequency on its own, whereas a "pure PAM" will only enhance the effect of exogenously applied acetylcholine. nih.gov
Radioligand Binding Assays: While functional assays measure receptor output, binding assays assess how the PAM affects ligand binding. To test if a PAM binds to the same site as ACh (the orthosteric site), competition binding studies are performed with a radiolabeled orthosteric antagonist like [3H]N-methylscopolamine ([3H]NMS). nih.govaspetjournals.org A true allosteric modulator will not compete for this site. nih.gov Furthermore, the ability of a PAM to increase the binding affinity of an orthosteric agonist can be measured, which often correlates with its functional potentiation. aspetjournals.org
Impact of Intrinsic Agonism on this compound Functional Profile
The degree of intrinsic agonism fundamentally defines the functional profile of an M1 PAM. Compounds can range from "pure PAMs," which are devoid of any direct agonist activity, to "ago-PAMs," which display both potentiation and direct receptor activation. portlandpress.com This distinction is not merely academic; it has significant implications for the compound's cellular and potential in vivo effects. nih.govnih.gov
Pure PAMs, such as VU0453595, only amplify the physiological, spatially, and temporally controlled signaling of endogenous acetylcholine. nih.govportlandpress.com They are dependent on cholinergic tone to exert their effect. In contrast, ago-PAMs, like PF-06764427 and MK-7622, can activate the M1 receptor even in the absence of endogenous agonist release. nih.govnih.gov This property can lead to a more constant and widespread receptor activation that is not tied to neuronal firing patterns. nih.gov
The presence of strong intrinsic agonism may lead to over-activation of the M1 receptor, potentially disrupting normal function. nih.govnih.gov Research suggests that M1 PAMs lacking intrinsic agonist activity may offer an optimal profile for enhancing cognition. nih.gov Compounds with modest in vitro PAM activity (e.g., EC50 > 100 nM) and a pure-PAM profile in native tissues have demonstrated robust efficacy in preclinical cognition models. nih.gov The strategy of developing PAMs with moderate potency and minimal agonism is based on the idea of potentiating the existing acetylcholine tone in vivo without causing excessive, non-physiological stimulation. acs.org
The following table summarizes the in vitro functional profiles of representative M1 PAMs, highlighting the differences between those with and without significant agonist activity.
| Compound | M1 PAM Potency (EC50) | M1 Agonist Activity (EC50) | Functional Profile |
| VU0453595 | ~230 nM | > 30 µM | Pure PAM nih.govportlandpress.com |
| VU0486846 | ~430 nM | > 30 µM | Pure PAM nih.govportlandpress.com |
| MK-7622 | Potent | Displays agonist activity | Ago-PAM nih.govnih.gov |
| PF-06764427 | Potent | Displays agonist activity | Ago-PAM nih.govnih.gov |
| VU0467319 (VU319) | 492 nM | > 30 µM | Minimal Agonism PAM acs.org |
Data compiled from multiple preclinical studies. EC50 values can vary based on assay conditions.
Receptor Desensitization and Internalization Studies in Response to this compound
Prolonged or excessive activation of G protein-coupled receptors, including the M1 mAChR, can trigger regulatory processes such as desensitization and internalization. Desensitization involves the uncoupling of the receptor from its signaling machinery, while internalization is the physical removal of the receptor from the cell surface into the cell's interior. These are crucial mechanisms to prevent overstimulation.
The pharmacological profile of an M1 PAM, particularly its level of intrinsic agonism, can influence its propensity to induce these regulatory changes. Ago-PAMs, by virtue of their ability to directly and persistently activate the receptor, may be more likely to cause receptor desensitization and internalization compared to pure PAMs that rely on phasic, endogenous ACh release. nih.gov
Studies on different M1 ago-PAMs within the same chemical series have revealed that even subtle differences in agonist potency and efficacy can correlate with their ability to induce receptor internalization. nih.gov This suggests that the capacity of this compound to promote receptor internalization is a key characteristic to evaluate. Assays to measure this typically involve cell lines expressing tagged M1 receptors. Following exposure to the compound, the amount of receptor remaining on the cell surface can be quantified using techniques like enzyme-linked immunosorbent assays (ELISA) or fluorescence imaging. Understanding the propensity of this compound to cause receptor downregulation is critical for predicting its effects during sustained exposure.
Preclinical in Vivo Pharmacological Characterization in Animal Models
Pharmacokinetic Profiling in Model Organisms
Pharmacokinetic profiling provides essential insights into how M1-PAM-A compounds behave within a living system, encompassing their journey from administration to elimination.
Various M1-PAMs have demonstrated favorable ADME profiles across different species. For instance, VU0467319 (VU319), an M1 PAM, exhibited an attractive in vitro and in vivo DMPK profile, with multispecies pharmacokinetics that supported further development acs.org. It showed good unbound fractions in both plasma (rat, mouse: 0.028; human: 0.034; dog: 0.076; cynomolgus monkey: 0.059) and brain homogenate binding (rat, mouse: 0.040, 0.048) acs.org.
Another M1 PAM, VU6007496 (referred to as PAM 11), displayed excellent multispecies intravenous/oral (IV/PO) pharmacokinetics acs.org. In rats, it exhibited low-to-moderate clearance (26 mL/min/kg) with a half-life of 6.1 hours and 66% oral bioavailability. In dogs, clearance was very low (2.4 mL/min/kg) with a long half-life (12.8 hours) and 35% oral bioavailability. For cynomolgus monkeys, clearance was also very low (5.9 mL/min/kg), but with a shorter half-life (1 hour) and 59% oral bioavailability acs.org. SUVN-I6107, another M1-PAM candidate, also demonstrated good oral bioavailability in rats, dogs, and monkeys confex.com.
Conversely, some early M1 PAMs, such as ML137 (CID 44251556), showed rapid clearance in rats, with a short half-life (less than 1 hour) nih.gov.
Table 1: Pharmacokinetic Parameters of Representative M1-PAMs in Rodents and Non-Human Primates
| Compound | Species (Route) | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) | Plasma fu | Brain Homogenate fu | Citation |
| VU0467319 | Rat (PO) | N/A | N/A | N/A | 0.028 | 0.040 | acs.org |
| (VU319) | Mouse (PO) | N/A | N/A | N/A | 0.028 | 0.048 | acs.org |
| Human | N/A | N/A | N/A | 0.034 | N/A | acs.org | |
| Dog | N/A | N/A | N/A | 0.076 | N/A | acs.org | |
| Cyno | N/A | N/A | N/A | 0.059 | N/A | acs.org | |
| VU6007496 | Rat (IV/PO) | 26 | 6.1 | 66 | Acceptable | Acceptable | acs.org |
| (PAM 11) | Dog (IV/PO) | 2.4 | 12.8 | 35 | Acceptable | Acceptable | acs.org |
| Cyno (IV/PO) | 5.9 | 1 | 59 | Acceptable | Acceptable | acs.org | |
| ML137 | Rat | Rapidly cleared | < 1 | N/A | N/A | N/A | nih.gov |
Effective CNS penetration is a critical attribute for this compound compounds intended for neurological applications. Several M1-PAMs have demonstrated good brain penetrance. VU0467319 (VU319) displayed high CNS penetration, with Kp values greater than 0.67 and unbound Kp,uu values greater than 0.9 acs.org. VU6007477 also showed good CNS penetration, with rat brain:plasma Kp of 0.28 and Kp,uu of 0.32, and mouse Kp of 0.16 and Kp,uu of 0.18 researchgate.net.
VU6007496 (PAM 11) was characterized as a highly selective and CNS penetrant M1 PAM acs.org. A rat satellite pharmacokinetic study indicated a total brain concentration of 990 nM and an unbound brain concentration of 39.8 nM. In mice, a 100 mg/kg intraperitoneal (i.p.) dose resulted in a total brain exposure of 1.04 μM acs.org. Similarly, PF-06767832 and PF-06827443 have shown good brain penetrance nih.govportlandpress.com. VU0486846 also exhibits favorable brain penetrance portlandpress.comnih.gov. SUVN-I6107 demonstrated excellent brain penetration with adequate protein free fraction confex.com.
In contrast, ML137 (CID 44251556) was found to be only moderately centrally penetrant, with a brain-to-plasma (B/P) ratio of 0.22, and was not optimized for CNS penetration nih.gov. Benzyl (B1604629) quinolone carboxylic acid (BQCA), another M1 PAM, was rapidly taken up into the brain, reaching maximal brain concentration at 1.5 hours and maintaining it for up to 3-4 hours following intraperitoneal administration in Sprague-Dawley rats rsc.org.
Table 2: CNS Penetration and Brain Exposure of Representative M1-PAMs
| Compound | Species | CNS Penetration Metric (Kp/Kp,uu or B/P Ratio) | Total Brain Concentration | Unbound Brain Concentration | Citation |
| VU0467319 | Rat | Kp > 0.67, Kp,uu > 0.9 | N/A | N/A | acs.org |
| (VU319) | Mouse | Kp > 0.67, Kp,uu > 0.9 | N/A | N/A | acs.org |
| VU6007477 | Rat | Kp = 0.28, Kp,uu = 0.32 | N/A | N/A | researchgate.net |
| Mouse | Kp = 0.16, Kp,uu = 0.18 | N/A | N/A | researchgate.net | |
| VU6007496 | Rat | Highly CNS penetrant | 990 nM | 39.8 nM | acs.org |
| (PAM 11) | Mouse | N/A | 1.04 μM | N/A | acs.org |
| ML137 | Rat | B/P = 0.22 (moderately penetrant) | Low | N/A | nih.gov |
| BQCA | Rat | N/A | Maximal at 1.5 h | N/A | rsc.org |
Target Engagement Studies in Animal Models
Target engagement studies confirm that this compound compounds interact with their intended M1-mAChR target in vivo and elicit the desired physiological and biochemical responses.
In vivo receptor occupancy measurements are critical for understanding the relationship between drug concentration and target binding. An M1 receptor occupancy assay has been developed to drive structure-activity relationships, where compounds are screened across a range of doses (0.03–30 mg·kg⁻¹) to generate dose-response curves researchgate.net. Brain and plasma samples are collected at each dose to calculate unbound concentrations, which are then plotted against receptor occupancy to determine the unbound plasma and brain concentrations required for 50% occupancy (RecOcc50) researchgate.net.
VU0467319 (VU319) demonstrated signals of target engagement at the highest dose tested in a Phase I clinical trial acs.org. Similarly, safety and pharmacokinetic data from a Phase I single ascending dose study for ACP-319 (which is VU319) indicated functional target engagement acs.org.
Activation of M1-mAChR by this compound compounds can be assessed through various biophysical and biochemical markers, reflecting downstream signaling events.
Biophysical Markers: Electrophysiological studies in mouse native tissue, such as layer V medial prefrontal cortex (mPFC), have been employed to evaluate the effects of M1-PAMs. For example, bath application of 3 μM VU6007496 (PAM 11) for 20 minutes did not lead to a significant change in the field excitatory postsynaptic potential (fEPSP) slope acs.org. M1 PAMs are known to enhance synaptic plasticity in the hippocampus and prefrontal cortex nih.gov. VU0453595 has been shown to potentiate muscarinic long-term depression (LTD) researchgate.net. In healthy adults, VU319 induced dose-related changes indicative of target engagement, including improved reaction times and increased amplitudes of event-related potentials in an incidental memory task nih.gov. Furthermore, VU0453595 produced dose-related increases in high-frequency gamma power, a correlate of arousal and cognition enhancement, in young wildtype mice, rats, and non-human primates nih.gov.
Biochemical Markers: M1-mAChR activation can lead to changes in intracellular signaling pathways. For instance, the M1-PAM-agonists PF-06767832 and PF-06827443 induced a significant increase in striatal inositol (B14025) monophosphate (IP1) levels in vivo, suggesting biased G protein-dependent signaling researchgate.net. Proteomics analysis of VU0486846 in a terminal murine prion neurodegenerative model revealed corrections in the expression of markers associated with neuroinflammation, aberrant mitochondrial function, and complement function portlandpress.com. Another biochemical marker, c-Fos counts, which indicate neuronal activity, showed that VU595 (VU0453595) administration reversed increased c-Fos counts observed throughout the vehicle-treated Mecp2+/- brain biorxiv.org. M1 receptors are broadly involved in modulating intracellular processes such as phosphoinositide metabolism, calcium signaling, and the activation of mitogen-activated protein kinase (MAPK) pathways scbt.com.
Mechanistic In Vivo Studies in Model Systems
Mechanistic in vivo studies delve into the underlying biological processes by which this compound compounds exert their effects in animal models. M1-PAMs have demonstrated robust efficacy in various preclinical models of cognition.
VU0486846, for example, reversed risperidone-induced memory deficits in rats without inducing cholinergic adverse effects portlandpress.comnih.gov. In a terminal murine prion neurodegenerative model, acute administration of VU0486846 rescued learning and memory deficits, while chronic administration led to significantly reduced levels of misfolded prion protein and extended the lifespan of these mice portlandpress.com. This compound also dose-dependently reversed risperidone-induced deficits in the acquisition of contextual fear conditioning nih.gov.
VU0467319 (VU319) exhibited robust pro-cognitive efficacy in multiple preclinical models of cognition and was devoid of SLUDGE effects (salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis) in mice, rats, dogs, and non-human primates acs.org. Signals of precognitive efficacy were also evident in a Phase I clinical trial acs.org. VU6007496 (PAM 11) showed robust efficacy in the novel object recognition model, with a minimum effective dose of 3 mg/kg orally acs.org. This compound serves as a valuable in vivo tool for studying selective M1 activation in rats and non-human primates acs.org.
VU0453595 has been shown to enhance cognitive performance in rodents without dose-limiting adverse effects nih.gov. It does not induce behavioral convulsions at doses well above those required for maximal efficacy in enhancing cognitive function nih.gov. In aged wildtype mice, VU0453595 attenuated age-related decreases in REM sleep duration nih.gov. Furthermore, in non-human primates, VU0453595 enhanced cognitive flexibility and effective salience pnas.org.
SUVN-I6107 reversed delay-induced memory deficits in the object recognition task and attenuated scopolamine-induced memory deficits in both object recognition and contextual fear conditioning tasks confex.com. It also enhanced cerebral blood flow, potentiated the effects of donepezil (B133215), and promoted non-amyloidogenic amyloid precursor protein processing confex.com. BQCA has also been shown to enhance memory formation and reverse cognitive impairment in scopolamine-induced memory deficits rsc.org. It corrected reversal learning deficits in a transgenic mouse model of Alzheimer's disease and reversed scopolamine-induced deficits in contextual fear conditioning pnas.orgmdpi.com.
Modulation of Neuronal Excitability and Synaptic Plasticity (e.g., Long-Term Depression (LTD) in Cortical Circuits)
M1 positive allosteric modulators (PAMs) have been shown to significantly modulate neuronal excitability and synaptic plasticity, particularly in cortical circuits. For instance, VU0453595, an M1 PAM, was observed to enhance long-term depression (LTD) that is mediated by the muscarinic acetylcholine (B1216132) receptor (mAChR) agonist carbachol (B1668302) in prefrontal cortex slices from mice cenmed.comsynhet.com. This effect underscores the role of M1 PAMs in regulating synaptic weakening, a process vital for memory updating and learning.
Effects on Neural Circuit Activity and Cellular Activation Patterns (e.g., c-Fos expression)
M1 PAMs influence neural circuit activity and cellular activation patterns, as evidenced by changes in immediate early gene expression, such as c-Fos. In a Mecp2+/- mouse model of Rett syndrome, the M1 PAM VU0453595 (VU595) normalized neuronal activation patterns in frontal and cerebellar regions, as indicated by c-Fos expression uni.lu. Specifically, the number of c-Fos positive neurons in frontal and midbrain regions positively correlated with the degree of apnea (B1277953) rescue conferred by VU0453595 in these mice uni.lu.
Comparative studies have also shed light on the patterns of neural activation induced by M1 PAMs. For example, xanomeline, an M1/M4 agonist, increased the number of c-Fos-positive cells in several cortical areas, the hippocampal formation, amygdala, and nucleus accumbens. TAK-071, an M1 PAM, induced similar c-Fos expression patterns in most of these brain regions, with the exception of the orbital cortex and claustrum fishersci.com. When donepezil was co-administered to increase acetylcholine levels, the number of TAK-071-induced c-Fos-positive cells in these brain regions further increased fishersci.com. These findings suggest that M1 PAMs modulate neural activity in key brain regions associated with cognitive and behavioral functions.
Characterization in Genetically Modified Animal Models (e.g., M1-mAChR knockout mice)
Characterization of this compound and similar compounds in genetically modified animal models, particularly M1-mAChR knockout (KO) mice, provides critical insights into the M1 receptor's specific roles and the target engagement of M1 PAMs. M1-mAChR KO mice exhibit a slower rate of learning in touchscreen visual discrimination tasks and require more days to acquire these tasks compared to wild-type mice medkoo.comnih.govglixxlabs.com. This deficit underscores the M1 receptor's importance in learning and memory.
The M1 PAM BQCA, when administered daily, enhanced the rate of learning this discrimination in wild-type mice but had no effect in M1-mAChR KO mice, confirming the M1 receptor as the specific target for BQCA's pro-cognitive effects medkoo.comglixxlabs.com. Furthermore, M1-mAChR KO mice show impaired performance in prefrontal cortex-dependent cognitive tasks and reduced hippocampal long-term potentiation, further supporting the crucial role of M1 receptors in cognitive function nih.gov.
Beyond M1-KO models, M1 PAMs have demonstrated efficacy in other genetic models of neurological dysfunction. M1 receptor activation has been shown to rescue learning and memory deficits in preclinical models of neurodegeneration cenmed.com and to attenuate cognitive deficits induced by genetic mutations in the N-methyl-D-aspartate (NMDA) receptor guidetopharmacology.org. Specifically, the M1 PAM VU6004256 restored deficits in prefrontal cortex (PFC)-mediated synaptic plasticity, pyramidal cell firing, and corresponding measures of learning and memory in a genetic model of NMDAR hypofunction (NR1 knockdown mice), suggesting antipsychotic-like effects in models of schizophrenia sigmaaldrich.com. Moreover, studies in prion neurodegenerative models indicate that M1 receptor activity possesses an inherent neuroprotective effect, which is dependent on its phosphorylation status idrblab.net.
Evaluation in Established Preclinical Models for Mechanistic Insights
Chemically-Induced Models of Neurotransmitter System Modulation (e.g., Scopolamine-Induced Models)
Chemically-induced models are widely used to evaluate the efficacy of this compound and other M1 PAMs in modulating neurotransmitter systems, with scopolamine-induced cognitive impairment being a prominent example. Scopolamine, a non-selective muscarinic antagonist, induces memory deficits by blocking cholinergic neurotransmission.
M1 PAMs have consistently demonstrated the ability to reverse these deficits:
VU0357017 effectively reversed scopolamine-induced deficits in a rodent model of contextual fear conditioning Current time information in Aurangabad Division, IN..
VU0467319 (VU319) exhibited robust pro-cognitive efficacy, including the reversal of scopolamine-induced deficits in preclinical models of cognition Current time information in Aurangabad Division, IN..
BQCA reversed scopolamine-induced memory deficits in rodents cenmed.comcenmed.com.
PQCA also rescued memory deficits in scopolamine-induced models cenmed.com.
PF-06767832 reversed scopolamine-induced deficits in the Morris water maze cenmed.com.
MK-7622 demonstrated reversal of scopolamine-induced memory deficits in non-human primates cenmed.com.
VU0486846 dose-dependently reversed scopolamine-induced deficits in the acquisition of contextual fear conditioning nih.gov.
TAK-071 improved scopolamine-induced cognitive impairments in a novel object recognition test (NORT) fishersci.com.
These findings highlight the potential of M1 PAMs to ameliorate cognitive impairments associated with cholinergic hypofunction.
Table 1: Efficacy of M1 PAMs in Scopolamine-Induced Cognitive Deficits
| M1 PAM Compound | Model | Outcome | Citation |
| VU0357017 | Rodent contextual fear conditioning | Reversed deficits | Current time information in Aurangabad Division, IN. |
| VU0467319 (VU319) | Preclinical models of cognition | Robust pro-cognitive efficacy | Current time information in Aurangabad Division, IN. |
| BQCA | Rodents | Reversed memory deficits | cenmed.comcenmed.com |
| PQCA | Scopolamine-induced models | Rescued memory deficits | cenmed.com |
| PF-06767832 | Rats (Morris water maze) | Reversed deficits | cenmed.com |
| MK-7622 | Non-human primates | Reversed memory deficits | cenmed.com |
| VU0486846 | Contextual fear conditioning | Dose-dependently reversed deficits | nih.gov |
| TAK-071 | NORT (rodents) | Improved cognitive impairments | fishersci.com |
Genetic Models of Neurological Dysfunction for Mechanistic Elucidation
This compound and other M1 PAMs have been evaluated in various genetic models of neurological dysfunction to elucidate their underlying mechanisms of action and therapeutic potential for complex disorders.
Alzheimer's Disease (AD) and Prion Diseases: BQCA has shown disease-modifying properties, characterized by a significant increase in the survival of terminally diseased prion neurodegeneration mice cenmed.comuni.lu. Similarly, VU0486846 not only rescued learning and memory deficits in a terminal murine prion neurodegenerative model but also, with chronic administration, resulted in significantly reduced levels of misfolded prion protein and extended the lifespan of these mice cenmed.com. BQCA has also been shown to correct reversal learning deficits in a transgenic mouse model of AD uni.lu.
Schizophrenia: M1 PAMs are considered potential treatments for cognitive dysfunction in schizophrenia Current time information in Aurangabad Division, IN.. The M1 PAM VU6004256 demonstrated antipsychotic-like effects by restoring deficits in PFC-mediated synaptic plasticity, pyramidal cell firing, and corresponding learning and memory measures in a genetic model of NMDAR hypofunction (NR1 knockdown mice) sigmaaldrich.com.
Rett Syndrome: VU0453595 (VU595) has shown promise in a Mecp2+/- mouse model of Rett syndrome, improving social, cognitive, and apnea phenotypes uni.luugent.be. The beneficial effects of VU595 in this model may be partly attributed to its ability to restore more normal gene expression levels in the brain ugent.be.
These studies in genetic models provide strong evidence for the mechanistic and therapeutic relevance of M1 PAMs in a range of neurodegenerative and neuropsychiatric disorders.
Behavioral Phenotyping in Animal Models to Dissect Underlying Mechanisms of Action
Behavioral phenotyping in animal models is crucial for dissecting the mechanisms of action of this compound and other M1 PAMs. These studies assess a wide array of cognitive, social, and motor behaviors.
Cognitive Function: M1 mAChR activation, through M1 PAMs, consistently enhances memory consolidation and retrieval across various tasks, including object recognition, spatial learning, and fear conditioning wikipedia.orgguidetopharmacology.org. It also improves executive function, attention, and cognitive flexibility wikipedia.orgguidetopharmacology.org. For instance, VU0486846 produced robust efficacy in the novel object recognition model of cognitive function nih.gov. In a touchscreen visual discrimination task, BQCA enhanced the rate of learning in wild-type mice medkoo.comglixxlabs.com. TAK-071 also improved cognitive impairment in the NORT fishersci.com.
Social and Behavioral Deficits: VU0453595 rescued phencyclidine-induced impairment in cognition and social interactions, suggesting a potential role in both cognitive and behavioral deficits associated with neuropsychological disorders cenmed.com. Importantly, VU0486846 demonstrated the ability to reverse cognitive deficits induced by atypical antipsychotics like risperidone, suggesting that co-administration of an M1 PAM with an atypical antipsychotic might attenuate cognitive impairments in schizophrenia patients nih.gov.
Motor Activity: M1 PAMs have been shown to reverse amphetamine-induced hyperlocomotion cenmed.comfishersci.comcenmed.com. Conversely, M1-mAChR knockout mice exhibit increased amphetamine-induced hyperlocomotion cenmed.com, indicating a modulatory role of M1 receptors in motor control.
These comprehensive behavioral assessments provide a detailed understanding of how M1 PAMs exert their effects on complex brain functions.
Table 2: Behavioral Effects of M1 PAMs in Animal Models
| M1 PAM Compound | Behavioral Model/Task | Observed Effect | Citation |
| VU0453595 | Phencyclidine-induced impairment | Rescued cognitive and social interactions | cenmed.com |
| VU0486846 | Novel object recognition | Robust efficacy in cognitive function | nih.gov |
| VU0486846 | Risperidone-induced cognitive deficits | Reversed deficits | nih.gov |
| BQCA | Amphetamine-induced hyperlocomotion | Reversed hyperlocomotion | cenmed.comcenmed.com |
| BQCA | Touchscreen visual discrimination | Enhanced learning rate (in wild-type) | medkoo.comglixxlabs.com |
| TAK-071 | MK-801-induced hyperlocomotion | Reversed hyperlocomotion | fishersci.com |
| PF-06767832 | Amphetamine-induced hyperlocomotion | Reversed hyperlocomotion | cenmed.com |
Structure Activity Relationship Sar and Computational Modeling of M1 Pam a and Its Analogues
Computational Chemistry Approaches
Virtual Screening and De Novo Design for Novel M1-PAM-A Chemotypes
The elucidation of Structure-Activity Relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacological profile of M1 PAMs. Extensive SAR studies have been conducted on various M1 PAM scaffolds, revealing critical structural determinants for their activity. For instance, early efforts identified Benzylquinolone carboxylic acid (BQCA) as a highly selective M1 PAM, although it exhibited low affinity for the allosteric site uni-goettingen.de. Subsequent modifications and scaffold-hopping approaches have aimed to improve these characteristics.
Detailed research findings illustrate the steep nature of SAR in M1 PAM development. For example, the introduction of a solitary methyl group alpha to an amide moiety in certain M1 PAM analogues was observed to abolish measurable M1 PAM activity wikipedia.org. This highlights the exquisite sensitivity of the allosteric binding site to subtle structural changes. Further studies on azaindole amides, another series of M1 PAMs, identified key pharmacophore elements and demonstrated that the nitrogen of the azaindole core forms an intramolecular hydrogen bond with the amide N-H, reinforcing the predicted bioactive conformation chemspider.com.
Computational modeling plays a crucial role in understanding and predicting SAR for M1 PAMs. Molecular modeling, often coupled with site-directed mutagenesis, has been instrumental in validating proposed allosteric binding pockets and elucidating the molecular basis for improved activity. For example, studies on benzoquinazolinone 12, a more potent M1 mAChR PAM derived from BQCA, utilized molecular modeling to identify key hydrophobic and polar interactions with residues like Tyr-179 (in the second extracellular loop, ECL2) and Trp-400(7.35) (in transmembrane domain 7). These interactions were found to contribute to its significantly increased allosteric site affinity compared to BQCA uni-goettingen.de. Homology models of the human M1 muscarinic receptor have also been generated to delineate 3D ligand binding pockets, guiding the design of cognate modulators nih.gov.
The following table summarizes some key SAR findings and the impact of structural modifications on M1 PAM activity:
| Compound Class/Scaffold | Structural Modification Example | Observed Impact on M1 PAM Activity | Relevant PubChem CID (if available for specific example) | Source |
| M1 PAM Analogues | Solitary methyl group α to amide | Abolished measurable M1 PAM activity | ML169 (CID 44475955) and ML137 (CID 44251556) as general M1 PAM probes wikipedia.org | wikipedia.org |
| Benzoquinazolinone | Optimized synthesis leading to benzoquinazolinone 12 | 50-fold increase in allosteric site affinity vs. BQCA | Benzoquinazolinone 12 (CID 46196414) uni-goettingen.deuni.lu | uni-goettingen.de |
| Azaindole amides | Nitrogen of azaindole core forming intramolecular H-bond | Reinforces bioactive conformation, leading to potent and selective M1 PAMs | Not specified for a single compound in source chemspider.com | chemspider.com |
| BQCA Scaffold | Diversification of scaffold | Generated wide variety of analogues with improved characteristics | BQCA (CID 1476756) wikipedia.orgsynhet.comchemicalbook.com | nih.gov |
Virtual Screening and De Novo Design for Novel this compound Chemotypes
Virtual screening and de novo design are powerful computational approaches employed in drug discovery to identify novel chemical entities with desired pharmacological properties synhet.comchemicalbook.com. These methods are highly relevant for the discovery of novel M1 PAM chemotypes, especially given the challenges posed by the steep SAR observed for these modulators uni.lu.
Virtual Screening: Virtual screening involves computationally sifting through large chemical libraries to identify compounds likely to bind to a target receptor or exhibit a specific activity profile synhet.com. For M1 PAMs, this can involve:
Structure-based virtual screening: This approach utilizes the 3D structure of the M1 receptor (or its homology model) to dock millions of compounds and predict their binding affinity and pose within the allosteric site nih.gov. Ligand-protein interaction scoring functions are used to rank potential hits.
Ligand-based virtual screening: When a receptor structure is unavailable or poorly defined, this method relies on known active M1 PAMs to identify new compounds with similar physicochemical properties, pharmacophore features, or molecular shapes chemicalbook.com. Quantitative Structure-Activity Relationship (QSAR) models can be integrated into this process to predict activity.
While specific detailed examples of virtual screening campaigns directly leading to novel "this compound" named chemotypes were not explicitly detailed in the provided search results, the general applicability of these techniques to M1 PAM discovery is well-established in the field of drug design. For instance, large library docking screens have the potential to uncover unprecedented scaffolds for allosteric sites, which can then be optimized for subtype selectivity.
De Novo Design: De novo design refers to the computational generation of novel molecular structures from scratch, based on specific design criteria, such as binding to a target site or possessing certain physicochemical properties synhet.comchemicalbook.com. For M1 PAMs, de novo design can be used to:
Generate novel scaffolds: By analyzing the characteristics of known M1 PAM binding pockets and the pharmacophore elements crucial for activity, de novo design algorithms can propose entirely new chemical scaffolds that are predicted to bind effectively and modulate M1 receptor activity.
Optimize existing scaffolds: This involves making systematic modifications to known M1 PAM scaffolds to improve potency, selectivity, or other drug-like properties, often by exploring novel linker regions or side chains nih.govuni.lu.
Address SAR challenges: In cases of steep SAR, de novo design can help navigate the chemical space more efficiently, suggesting compounds that might overcome activity cliffs or lead to improved profiles.
De novo design often relies on machine learning models and fragment-based approaches to construct molecules that meet the desired criteria. This approach provides access to a virtually infinite source of novel drug-like compounds and guides experimental screening campaigns, making it a powerful tool for discovering innovative M1 PAMs.
Advanced Methodologies and Future Research Trajectories for M1 Pam a
Biophysical Techniques for M1-mAChR-M1-PAM-A Complex Characterization
Understanding the molecular interactions between M1-PAM-A and the M1-mAChR is crucial for rational drug design. Biophysical techniques provide high-resolution insights into these complexes.
While direct Cryo-EM or X-ray crystallography studies specifically detailing M1-mAChR bound to this compound are not widely reported, these techniques have been instrumental in elucidating the structural basis of M1-mAChR function and its interaction with other ligands. X-ray crystallography has revealed the 3D structures of several GPCRs, including muscarinic receptors, providing frameworks for understanding ligand binding and conformational changes. ctdbase.orgsynhet.com The orthosteric binding site of mAChRs, located within the extracellular third of the seven-transmembrane domain, shows high similarity across subtypes, making selective orthosteric ligand development challenging. guidetopharmacology.org In contrast, allosteric sites, typically situated in an extracellular vestibule (ECV) approximately 15Å above the orthosteric site, exhibit significant diversity in amino acid residues important for allosteric ligand binding. guidetopharmacology.orguni.lu
Cryo-EM has enabled the determination of active-state structures of M1 and M2 mAChRs, often co-bound with agonists and PAMs in complex with G proteins. wikipedia.org For instance, studies on M1-mAChR have shown that positive allosteric modulators (PAMs) achieve selectivity by occupying a dynamic "cryptic pocket" that forms more frequently in M1-mAChR compared to other mAChR subtypes. uni.lu Key residues in the second extracellular loop (ECL) and transmembrane domain 7 (TM7), such as Y179 and W4007.35, are critical for the activity and binding of various M1-mAChR PAMs, including BQCA. nih.govcenmed.com These structural insights are vital for designing this compound modulators with enhanced subtype selectivity and desired pharmacological profiles.
Surface Plasmon Resonance (SPR) is a powerful label-free technique widely used to study real-time ligand-protein interactions, including those involving GPCRs. idrblab.net SPR can provide detailed kinetic and affinity data for the interaction of this compound with M1-mAChR. This technique is valuable for measuring low-affinity, ultralow molecular weight fragments in early drug discovery stages and for characterizing the binding dynamics of allosteric modulators. idrblab.net While challenging for membrane proteins like GPCRs, advancements in SPR technology allow for the assessment of real-time interactions between GPCRs and their ligands or transducer proteins. ugent.beidrblab.net
Other label-free interaction analyses, such as microarrays and techniques that measure changes in cellular excitability or signaling pathways without the need for fluorescent tags, also contribute to characterizing this compound activity. For example, calcium mobilization assays, which measure changes in intracellular calcium levels upon receptor activation, are routinely used to assess the potency and efficacy of M1-PAMs, including their intrinsic agonist activity and potentiation effects. wikipedia.orgnih.gov
Integration of Systems Biology and Network Pharmacology Approaches
Computational approaches, including molecular dynamics simulations and cheminformatics, are increasingly being integrated to predict novel allosteric binders and understand allosteric mechanisms. uni-goettingen.deresearchgate.netnih.govctdbase.orgmedchemexpress.com By analyzing conformational rearrangements upon receptor activation, these methods can identify allosteric sites and inform the rational design of modulators. researchgate.netctdbase.org Network analysis, for instance, can help understand how mutations or ligand binding affect allosteric behavior and signal transmission networks within GPCRs. ctdbase.orgmedchemexpress.com This integrated approach is crucial for optimizing this compound's therapeutic index by ensuring targeted modulation while minimizing toxicity and side effects. medchemexpress.com
Exploration of Novel Allosteric Sites on M1-mAChR
The discovery of allosteric sites on GPCRs has opened new avenues for drug development due to their potential for enhanced subtype selectivity compared to the highly conserved orthosteric site. uni.lusynhet.comuni.luuni-goettingen.de While the extracellular vestibule (ECV) is a well-characterized allosteric site on M1-mAChR, ongoing research explores the existence and exploitation of novel or "cryptic" allosteric pockets. guidetopharmacology.orguni.lu These cryptic pockets are dynamic, transiently opening and closing, and their selective presence or more frequent formation in specific receptor subtypes can confer exquisite selectivity to allosteric modulators. uni.lu
Computational methods, such as de novo ligand design combined with structural biology and deep learning, are being developed to identify and design ligands for these less obvious allosteric cavities. nih.gov Understanding the molecular mechanisms by which allosteric modulators induce conformational changes and distal effects is paramount for the rational design of next-generation this compound modulators. medchemexpress.com
Development of Next-Generation this compound Modulators with Tailored Pharmacological Profiles
The development of next-generation this compound modulators focuses on refining their pharmacological profiles to maximize therapeutic efficacy and minimize adverse effects. Key desired tailored pharmacological profiles include:
Minimal Intrinsic Agonism: Earlier M1-PAMs, such as MK-7622 and PF-06764427, exhibited robust intrinsic agonist activity, which was linked to adverse cholinergic effects like convulsions and gastrointestinal disturbances. guidetopharmacology.orgwikipedia.orgnih.gov Next-generation PAMs aim for minimal to no intrinsic agonism, acting as "pure" PAMs that only potentiate the effect of endogenous ACh, thereby reducing the risk of overstimulation and associated side effects. wikipedia.org VU0453595, for example, has shown a lack of significant agonist activity and a favorable safety profile in preclinical models. guidetopharmacology.orgwikipedia.org
Specific Signal Bias: M1-mAChRs can activate multiple signaling pathways (e.g., Gq-mediated PLC activation, β-arrestin signaling). Biased M1-PAMs selectively activate certain pathways over others, allowing for the targeting of therapeutically relevant signaling cascades while avoiding those responsible for adverse effects. For instance, some biased M1-PAMs can potentiate PLC activity but not phospholipase D (PLD) activity, leading to distinct physiological outcomes.
Improved CNS Penetration: For CNS disorders, adequate brain penetrance is critical. Compounds like VU0486846 and VU319 have been developed with favorable CNS penetration profiles, demonstrating improved unbound fractions in brain homogenate and plasma. guidetopharmacology.orguni.lu
Optimal Cooperativity: The degree of cooperativity between the allosteric modulator and ACh is a crucial parameter. M1-PAMs with lower cooperativity values, like TAK-071, may be more tolerable in terms of gastrointestinal side effects. uni.lu Conversely, high cooperativity, as seen with MK-7622, has been associated with adverse effects.
Diverse Chemical Scaffolds: Research continues to explore novel chemical scaffolds beyond initial prototypes like BQCA to achieve improved physicochemical and pharmacokinetic properties. nih.gov Examples include compounds based on benzomorpholine cores (VU0486846) or hetero-bicyclic cores (VU0453595 derivatives) that offer enhanced CNS distribution and distinct pharmacological characteristics. uni.lu
Addressing Challenges in this compound Research and Development
The journey from initial discovery to clinical application for this compound and other M1 PAMs is fraught with complexities. Researchers are actively engaged in overcoming several critical hurdles to unlock the full therapeutic potential of these compounds.
Mitigating On-Target Cholinergic Effects
A primary challenge in the development of M1 PAMs has been the occurrence of on-target mediated cholinergic effects, which have historically led to the discontinuation of several promising candidates in early-stage clinical trials nih.govnih.govmedchemexpress.com. These effects often stem from an undesirable level of intrinsic agonist activity or overactivation of the M1 receptor, potentially leading to issues such as convulsions or gastrointestinal disturbances nih.govmedchemexpress.comuni-goettingen.de.
Advanced Methodologies and Research Findings: Current research trajectories are heavily focused on designing M1 PAMs that exhibit minimal to no intrinsic agonist activity. This approach aims to ensure that the compound only potentiates the activity of endogenous acetylcholine (B1216132) when it is naturally released, thereby preserving the physiological spatiotemporal signaling of the receptor and reducing the risk of overstimulation abcam.comuni-goettingen.de.
For instance, compounds like VU0453595 and VU0486846 have been developed with a deliberate lack of significant intrinsic agonist activity, demonstrating improved safety profiles in preclinical models nih.govuni-goettingen.de. VU0453595, for example, did not induce behavioral convulsions at doses well above those required for maximal efficacy in enhancing cognitive function, in contrast to M1 PAMs with agonist activity uni-goettingen.de. Similarly, VU0486846, a highly selective M1 PAM, was found to be devoid of agonist activity in the prefrontal cortex and lacked cholinergic or other adverse effects in multiple animal models, while still demonstrating robust pro-cognitive activity.
Another critical aspect involves optimizing the cooperativity of M1 PAMs with acetylcholine. Studies suggest that M1 PAMs with lower cooperativity values, such as TAK-071, may exhibit better gastrointestinal tolerability compared to those with higher cooperativity abcam.com. This indicates a nuanced understanding of allosteric modulation is essential to tailor the pharmacological profile for enhanced safety.
Optimizing Pharmacokinetic and Brain Penetration Profiles
Effective central nervous system (CNS) penetration and favorable pharmacokinetic (PK) properties are paramount for M1 PAMs targeting neurocognitive disorders. Many compounds have faced setbacks due to rapid clearance or insufficient brain exposure, limiting their therapeutic utility.
An illustrative example is VU319 (VU0467319), an M1 PAM clinical candidate that demonstrated significantly better brain exposure in rodents compared to earlier PAMs. While previous M1 PAMs often had low brain-to-plasma partitioning ratios (Kps < 0.1), VU319 achieved Kps of 0.77 in mice and 0.64 in rats, alongside favorable unbound brain-to-plasma partitioning (Kp,uus > 0.9). This improved brain penetration, combined with moderate M1 PAM potency, is crucial for effectively potentiating varying acetylcholine tone across different brain regions.
Navigating Species-Specific Metabolic Variability
The development of M1 PAMs can be complicated by unanticipated species-specific metabolism and the generation of active or toxic metabolites, which can halt further progression of a compound medchemexpress.com.
Advanced Methodologies and Research Findings: To address this, advanced drug metabolism and pharmacokinetics (DMPK) studies are being integrated earlier in the drug discovery pipeline. This involves comprehensive in vitro and in vivo assessments across multiple species to identify potential metabolic liabilities and to understand the formation and activity of metabolites.
For instance, the compound VU6007496, despite showing promise as a selective and CNS-penetrant M1 PAM with minimal agonism and robust pro-cognitive efficacy, encountered species-specific metabolism issues that generated active/toxic metabolites in phenotypic seizure liability screens, preventing its advancement medchemexpress.com. This highlights the necessity of robust and early metabolic profiling in diverse species to predict and mitigate such risks.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to characterize the physicochemical properties of M1-PAM-A?
- Methodological Answer : Begin with systematic literature reviews to identify gaps in existing protocols for similar compounds . Use standardized assays (e.g., HPLC for purity, spectroscopy for structural analysis) and document variables such as solvent systems, temperature, and pressure. Include control experiments to validate reproducibility, and adhere to guidelines for reporting experimental details (e.g., compound preparation, characterization data in the main text or supplementary materials) .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of hypotheses . For mechanistic studies, structure hypotheses around variables such as dose-response relationships, binding affinity measurements, or comparative analyses with analogous compounds. Use PICO (Population, Intervention, Comparison, Outcome) for translational research, e.g., "Does this compound (Intervention) exhibit higher efficacy than Compound X (Comparison) in reducing biomarker Y (Outcome) in in vitro models (Population)?" .
Q. How can researchers ensure reproducibility when documenting methods for synthesizing this compound?
- Methodological Answer : Provide granular details in the "Materials and Methods" section: reagent sources (including catalog numbers), reaction conditions (time, temperature, catalysts), and purification steps. Use SI units and reference established protocols for analogous syntheses . For novel methods, include error margins and validation via triplicate experiments. Publish raw datasets and spectra in supplementary materials to enable replication .
Advanced Research Questions
Q. How should contradictory data about this compound’s efficacy across different experimental models be analyzed?
- Methodological Answer : Conduct a meta-analysis of discrepancies using statistical tools (e.g., ANOVA for inter-group variability, Bland-Altman plots for method comparisons) . Investigate confounding variables such as batch-to-batch compound variability, assay sensitivity, or model-specific biases (e.g., cell line genetic drift). Use Bayesian inference to quantify uncertainty in conflicting results .
Q. What strategies are effective for optimizing this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to test multiple variables (e.g., pH, excipients, storage temperature) . Use accelerated stability testing under stress conditions (light, heat, humidity) and monitor degradation products via LC-MS. Validate findings with in vivo half-life measurements and comparative pharmacokinetic modeling .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using network pharmacology tools (e.g., STRING, Cytoscape) to identify target pathways. Apply machine learning algorithms to prioritize high-confidence interactions and validate with CRISPR-Cas9 knockout models. Address data heterogeneity through normalization and cross-platform calibration .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R², RMSE). For high-throughput screens, apply false discovery rate (FDR) correction to minimize Type I errors. Include scatter plots with error bars and dose-response curves in results .
Q. How should researchers address limitations in this compound’s bioavailability observed in preclinical trials?
- Methodological Answer : Perform structure-activity relationship (SAR) studies to modify functional groups enhancing solubility or membrane permeability. Use in silico tools (e.g., molecular dynamics simulations) to predict absorption barriers. Discuss limitations transparently in the "Discussion" section, proposing follow-up experiments (e.g., prodrug formulations) .
Ethical and Collaborative Considerations
Q. What protocols ensure ethical compliance when sharing this compound-related data with external collaborators?
- Methodological Answer : Use material transfer agreements (MTAs) to define data ownership and usage rights. Anonymize datasets containing sensitive information (e.g., patient-derived samples) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite all contributors in acknowledgments, including funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
